molecular formula C21H28N2O4 B12736052 Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- CAS No. 122892-61-9

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy-

Cat. No.: B12736052
CAS No.: 122892-61-9
M. Wt: 372.5 g/mol
InChI Key: MQEASFQEICWNLZ-UHFFFAOYSA-N
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Description

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- is a complex organic compound with significant applications in various fields It is a derivative of benzamide, characterized by the presence of dimethylamino, ethoxy, and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- typically involves multiple steps. One common method starts with the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of para-fluorobenzylamine . The reaction is carried out at elevated temperatures (130-140°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, increasing the concentration of acetylcholine and enhancing neurotransmission . Additionally, it can function as a dopamine receptor antagonist, modulating dopaminergic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-3-methoxy- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

122892-61-9

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide

InChI

InChI=1S/C21H28N2O4/c1-5-26-19-11-8-17(14-20(19)25-4)21(24)22-15-16-6-9-18(10-7-16)27-13-12-23(2)3/h6-11,14H,5,12-13,15H2,1-4H3,(H,22,24)

InChI Key

MQEASFQEICWNLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C)OC

Origin of Product

United States

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